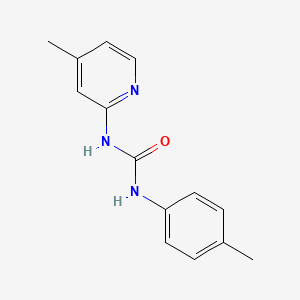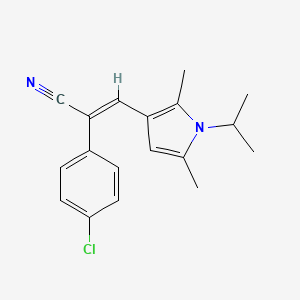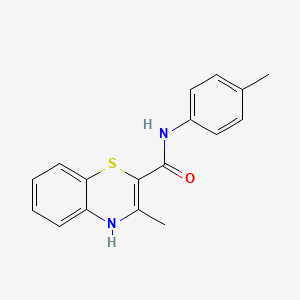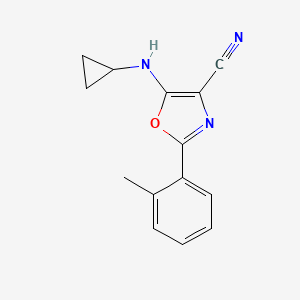
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been studied extensively for its potential use in scientific research. MPMPU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of blood pressure and other physiological processes. In
作用机制
The mechanism of action of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of the enzyme sGC, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in the regulation of blood pressure and other physiological processes. By inhibiting sGC, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of cGMP, leading to a decrease in blood pressure and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea are primarily related to its inhibition of sGC. By reducing the production of cGMP, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea leads to a decrease in blood pressure, vasodilation, and other physiological effects. In addition, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory and anti-proliferative effects in various cell types.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in lab experiments is its specificity for sGC. Unlike other compounds that inhibit multiple enzymes, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea specifically targets sGC, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in lab experiments.
未来方向
There are several future directions for research on N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective inhibitors of sGC. Another area of interest is the investigation of the role of sGC in various disease states, including cardiovascular disease, pulmonary hypertension, and cancer. Finally, there is a need for further studies to determine the safety and efficacy of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in animal models and humans.
合成方法
The synthesis of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-methyl-2-pyridinyl amine in the presence of a suitable solvent and base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cardiovascular disease, pulmonary hypertension, and cancer research. In cardiovascular disease, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to lower blood pressure and improve vascular function in animal models. In pulmonary hypertension, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models. In cancer research, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-3-5-12(6-4-10)16-14(18)17-13-9-11(2)7-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURNNPBHVKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(4-methylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)


![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)